molecular formula C13H14ClN B3029544 3-Benzylaniline hydrochloride CAS No. 6955-30-2

3-Benzylaniline hydrochloride

Cat. No.: B3029544
CAS No.: 6955-30-2
M. Wt: 219.71
InChI Key: LFPKLWYVHIIZLQ-UHFFFAOYSA-N
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Description

3-Benzylaniline hydrochloride (CAS 6955-30-2) is an organic compound with the molecular formula C13H14ClN and a molecular weight of 219.71 g/mol . This aniline derivative is for research use only and is not intended for diagnostic or therapeutic applications. In scientific research, a series of benzylaniline hydrochlorides have been synthesized and evaluated for their biological activity. Studies indicate that such compounds can act as potent inhibitors of tubulin polymerization, a key mechanism for antimitotic and cytotoxic agents . The cytotoxicities of these benzylaniline hydrochlorides have been shown to correlate remarkably well with their antitubulin activities, making them promising subjects for investigation in cancer cell cultures . The compound can be synthesized via the reaction of aniline with benzyl chloride, a classic preparation method documented for the related compound benzylaniline . Please refer to the Safety Data Sheet (SDS) before use. This chemical may cause skin and eye irritation .

Properties

IUPAC Name

3-benzylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N.ClH/c14-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11;/h1-8,10H,9,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPKLWYVHIIZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6955-30-2
Record name NSC21239
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21239
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Benzylaniline hydrochloride can be synthesized through several methods. One common approach involves the reaction of 3-nitrobenzyl chloride with aniline in the presence of a reducing agent. The nitro group is reduced to an amine, forming 3-benzylaniline, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions under controlled conditions. The process typically includes the use of high-purity reagents and catalysts to ensure a high yield and purity of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

Mechanism:
Hydrolysis of 3-Benzylaniline hydrochloride releases the parent amine (3-Benzylaniline) and hydrogen chloride under aqueous conditions. This reaction is reversible and influenced by pH and temperature .

Reaction Conditions:

  • Aqueous Solutions: Water or dilute acid/base (e.g., HCl, NaOH) at room temperature.

  • Kinetics: Faster in alkaline media due to deprotonation of the amine .

Products:

  • Primary Product: 3-Benzylaniline (C13H13N).

  • Byproduct: HCl gas .

Substitution Reactions

Mechanism:
The amine group undergoes nucleophilic substitution with electrophiles (e.g., alkyl halides, acyl chlorides).

Key Reactions:

Reagent Conditions Product
Acetyl chlorideRoom temperature, NaOHN-Acetyl-3-benzylaniline
Benzyl bromideDMF, 80°C, 24hN-Benzyl-3-benzylaniline
Acyl chloridesTHF, 0–30°C, 2hN-Acylated derivatives

Mechanism:
The substitution occurs via an SN2 pathway, with the chloride ion acting as a leaving group .

Condensation Reactions

Mechanism:
this compound forms imines or Schiff bases with carbonyl compounds (aldehydes/ketones) in acid-catalyzed reactions.

Example Reaction:
Reaction with benzaldehyde yields:
C6H5CH2NH2HCl+PhCHOPhCH=N(PhCH2)Ph+HCl\text{C}_6\text{H}_5\text{CH}_2\text{NH}_2\cdot \text{HCl}+\text{PhCHO}\rightarrow \text{PhCH}=\text{N}(\text{PhCH}_2)\text{Ph}+\text{HCl}

Conditions:

  • Acid catalyst (e.g., HCl).

  • Solvent: THF or ethanol .

Applications:
Used in organic syntheses for constructing heterocycles (e.g., tetrahydroquinolines) .

Three-Component Reactions

Mechanism:
this compound participates in multi-component reactions to form bisphosphonates or aminobenzylphosphonic acids.

Reaction Example:

Reactants Conditions Product
Diethyl phosphite, triethyl orthoformate80°C, 2hBisphosphonate derivatives

Key Observations:

  • Reaction course depends on substrate ratios and temperature .

  • Microwave-assisted methods yield selective products .

Reduction and Oxidation

Reduction:
The nitro group (if present) reduces to an amine using H2/Pd-C. For example:
PhCH2NH2HClPhCH2NH2\text{PhCH}_2\text{NH}_2\cdot \text{HCl}\rightarrow \text{PhCH}_2\text{NH}_2

Oxidation:
Oxidation with KMnO4 yields benzaldehyde derivatives .

N-Methylation

Mechanism:
Mechanochemical methods (vibrational ball milling) enable selective N-methylation using formaldehyde and reducing agents (e.g., sodium triacetoxyborohydride) .

Reaction Conditions:

Reagent Milling Parameters Product
Formalin, NaBH430 Hz, 20 minN-Methyl-3-benzylaniline

Yield:
78–95% under optimized conditions .

Scientific Research Applications

Pharmaceutical Applications

3-Benzylaniline hydrochloride exhibits significant potential in pharmaceutical applications:

  • Antimicrobial Activity : Recent studies have shown that derivatives of benzylaniline, including this compound, possess antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This makes them candidates for developing new antibacterial agents .
  • Antiemetic Properties : The compound has been noted for its antiemetic effects, making it useful in treating motion sickness and nausea. Similar compounds are utilized in commercial medications for these purposes .
  • Intermediate in Drug Synthesis : It serves as an intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs. Its ability to undergo further chemical modifications allows it to be tailored for specific therapeutic effects .

Industrial Applications

In addition to its pharmaceutical uses, this compound finds applications in various industrial sectors:

  • Dyes and Pigments : The compound is used as a precursor in the synthesis of dyes and pigments due to its stable aromatic structure. This application is crucial in the textile and coatings industries .
  • Corrosion Inhibitors : It acts as a corrosion inhibitor in various formulations, protecting metals from degradation .

Case Studies

Several case studies highlight the effectiveness of this compound in different applications:

  • Antibacterial Formulation : A study demonstrated that a formulation containing N-benzylaniline derivatives showed significant antibacterial activity against MRSA with minimal inhibitory concentrations (MIC) as low as 6.25 μM. This indicates potential for clinical applications in treating resistant bacterial infections .
  • Motion Sickness Treatment : Clinical trials have evaluated the efficacy of benzylamine derivatives in treating motion sickness, where they were found to be effective with fewer side effects compared to traditional treatments .

Mechanism of Action

The mechanism of action of 3-benzylaniline hydrochloride involves its interaction with specific molecular targets. The benzyl group enhances its ability to interact with various enzymes and receptors, potentially leading to biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate certain biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: 2-Benzylaniline and 4-Benzylaniline

The positional isomers of 3-benzylaniline hydrochloride—2-benzylaniline (CAS 28059-64-5) and 4-benzylaniline (CAS 1135-12-2)—differ in the substitution pattern of the benzyl group on the aniline ring. These isomers exhibit distinct physicochemical properties:

  • Solubility: this compound shows higher solubility in polar solvents (e.g., water, ethanol) compared to 2- and 4-benzylaniline due to enhanced hydrogen bonding from the meta-substituted benzyl group .
  • Reactivity : The para isomer (4-benzylaniline) demonstrates greater steric hindrance in electrophilic substitution reactions, whereas the meta isomer (3-benzylaniline) offers balanced reactivity for functionalization .
Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications
3-Benzylaniline HCl 6955-30-2 C₁₃H₁₄ClN 217.71 Pharmaceuticals, agrochemicals
2-Benzylaniline 28059-64-5 C₁₃H₁₃N 183.25 (free base) Organic synthesis intermediates
4-Benzylaniline 1135-12-2 C₁₃H₁₃N 183.25 (free base) Polymer additives, dyes

Functional Derivatives: Benzyl 3-Aminopropanoate Hydrochloride

Benzyl 3-aminopropanoate hydrochloride (CAS 99616-43-0) shares the benzyl group but incorporates an ester linkage and a terminal amine. Key differences include:

  • Functional Groups : The ester group (-COO-) increases lipophilicity, making it suitable for prodrug formulations.
  • Applications : Used in peptide synthesis and as a protecting group in medicinal chemistry, contrasting with 3-benzylaniline’s role in aromatic coupling reactions .
Property 3-Benzylaniline HCl Benzyl 3-Aminopropanoate HCl
Molecular Weight 217.71 g/mol 227.68 g/mol
Key Functional Groups Aromatic amine, benzyl Ester, primary amine
Solubility High in polar solvents Moderate in DMSO, methanol

Halogenated Analog: 3-Ethynylaniline Hydrochloride

3-Ethynylaniline hydrochloride (CAS 51721-68-7) replaces the benzyl group with an ethynyl (-C≡CH) moiety. This structural change confers distinct properties:

  • Reactivity : The ethynyl group enables click chemistry (e.g., Huisgen cycloaddition), useful in bioconjugation and material science.
  • Applications : Primarily employed in synthesizing fluorescent probes and metal-organic frameworks, diverging from 3-benzylaniline’s pharmaceutical focus .

Complex Amine Derivatives: 1-Benzhydrylazetidin-3-amine Hydrochloride

This compound (CAS 1189735-08-7) features an azetidine ring and a benzhydryl group, differing significantly in complexity:

  • Structure : The strained azetidine ring enhances reactivity in ring-opening reactions.
  • Applications : Used in central nervous system (CNS) drug discovery, targeting receptors like dopamine and serotonin .

Biological Activity

3-Benzylaniline hydrochloride is a compound with notable biological activity, particularly in its interactions with various biological systems. This article explores the biochemical properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound, with the chemical formula C₁₃H₁₃ClN, is characterized by a benzyl group attached to an aniline structure. The presence of the benzyl group enhances its ability to interact with various enzymes and receptors, potentially leading to significant biological effects .

Target of Action

The primary target for this compound appears to be the respiratory system. It has been identified as a potential respiratory irritant, likely interacting with receptors or enzymes in this system, leading to irritation and other symptoms .

Biochemical Interactions

The compound has demonstrated interactions with cytochrome P450 enzymes, which are crucial for the metabolism of numerous substances. These interactions can result in either inhibition or activation of enzyme activity, influencing metabolic pathways and cellular processes .

Cellular Effects

This compound affects cellular functions through various mechanisms:

  • Cell Signaling : It modulates signaling pathways involving kinases and phosphatases, impacting cell proliferation and apoptosis.
  • Gene Expression : The compound can alter gene expression related to metabolic processes by interacting with transcription factors and regulatory proteins .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 3-benzylaniline derivatives. For instance, certain N-benzylanilines have shown significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These compounds exhibited minimum inhibitory concentration (MIC) values as low as 0.5 mg/L against MRSA strains .

Case Studies and Experimental Evidence

  • Antitumor Activity : In a study involving melanoma models, benzylamine-derived compounds showed significant anti-tumor effects. Treatment led to reduced tumor growth and improved survival rates in animal models .
  • Antibacterial Efficacy : A series of N-benzylanilines were tested for their antibacterial properties against clinical MRSA strains. The results indicated that these compounds could effectively inhibit biofilm formation and eradicate preformed biofilms .

Data Tables

CompoundMIC (mg/L)Target OrganismActivity Type
4k0.5MRSAAntibacterial
F10503LO130Melanoma (B16F10)Antitumor
4b≤2S. aureusAntibacterial

Temporal Effects in Laboratory Settings

Long-term exposure studies have indicated that while this compound is relatively stable under standard laboratory conditions, its degradation over time can lead to altered biochemical activity. This stability is crucial for understanding its long-term effects on cellular function .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Benzylaniline hydrochloride
Reactant of Route 2
3-Benzylaniline hydrochloride

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